Cefpodoxime Proxetil Impurity B

Impurity profiling Structural elucidation Cephalosporin chemistry

Cefpodoxime Proxetil Impurity B (CAS 947692-14-0) is a pharmacopoeia‑specified impurity of the third‑generation oral cephalosporin prodrug cefpodoxime proxetil, designated EP Impurity B and also known as 3‑Methyl 3‑De(methoxymethyl) Cefpodoxime or Demethoxyl Cefpodoxime Proxetil. This impurity arises from a specific structural variation—replacement of the C3‑methoxymethyl group of the parent molecule with a methyl substituent—and is characterised by molecular formula C20H25N5O8S2 and molecular weight 527.6 g/mol.

Molecular Formula C20H25N5O8S2
Molecular Weight 527.6 g/mol
CAS No. 947692-14-0
Cat. No. B3182600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime Proxetil Impurity B
CAS947692-14-0
Molecular FormulaC20H25N5O8S2
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C
InChIInChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12-/t10?,13-,17-/m1/s1
InChIKeyIETSABQUOKHCMQ-PUONPJMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cefpodoxime Proxetil Impurity B (CAS 947692-14-0) – 3‑Methyl‑3‑De(methoxymethyl) Cefpodoxime Proxetil Procurement Guide


Cefpodoxime Proxetil Impurity B (CAS 947692-14-0) is a pharmacopoeia‑specified impurity of the third‑generation oral cephalosporin prodrug cefpodoxime proxetil, designated EP Impurity B and also known as 3‑Methyl 3‑De(methoxymethyl) Cefpodoxime or Demethoxyl Cefpodoxime Proxetil [1]. This impurity arises from a specific structural variation—replacement of the C3‑methoxymethyl group of the parent molecule with a methyl substituent—and is characterised by molecular formula C20H25N5O8S2 and molecular weight 527.6 g/mol . As an EP‑listed impurity, it serves as a critical reference standard for analytical method development, quality control, and regulatory submissions (ANDA/DMF) for cefpodoxime proxetil‑containing pharmaceutical products [1].

Why Cefpodoxime Proxetil Impurity B Cannot Be Replaced by In‑Class or Non‑Specified Impurities


The structural and chromatographic behaviour of Cefpodoxime Proxetil Impurity B is uniquely defined by the absence of the C3‑methoxymethyl group (replaced with a methyl), which distinguishes it from all other EP‑listed cefpodoxime impurities such as Impurity A (cefpodoxime acid), Impurity D ((E)‑isomer), and Impurity H (parent compound) [1]. This structural divergence directly influences its retention time, mass spectrometric fragmentation pattern, and relative response factor in validated HPLC methods, meaning that generic impurity standards cannot serve as accurate calibrators for this specific impurity in pharmaceutical quality control [2]. Furthermore, regulatory frameworks (e.g., ICH Q3A/Q3B, EP monographs) mandate the identification, quantification, and control of specified impurities at their individual thresholds; substitution with a non‑specified or structurally distinct impurity would invalidate method validation, compromise impurity profiling accuracy, and potentially lead to regulatory non‑compliance during ANDA or DMF review [3].

Quantitative Differentiation of Cefpodoxime Proxetil Impurity B from Structural Analogs – Evidence for Analytical Selection


Structural Distinction: C3‑Methyl Substitution vs. C3‑Methoxymethyl in Parent and Other Impurities

Cefpodoxime Proxetil Impurity B is structurally defined as 3‑Methyl 3‑De(methoxymethyl) Cefpodoxime Proxetil, wherein the C3‑methoxymethyl (-CH₂OCH₃) group characteristic of cefpodoxime proxetil and its active metabolite cefpodoxime (Impurity A) is replaced by a methyl (-CH₃) group [1]. In contrast, Impurity A (cefpodoxime acid, CAS 80210-62-4) retains the methoxymethyl group but lacks the proxetil ester moiety, while Impurity D (CAS 947692-13-9) differs in the stereochemistry of the methoxyimino group ((E)‑isomer). This specific C3 modification yields a distinct molecular formula (C20H25N5O8S2 vs. C21H27N5O9S2 for the parent compound) and molecular weight (527.6 g/mol vs. 557.6 g/mol for cefpodoxime proxetil), providing a unique mass spectrometric signature . Such structural divergence ensures that Impurity B cannot be substituted by any other EP impurity for quantitative analysis.

Impurity profiling Structural elucidation Cephalosporin chemistry

Chromatographic Resolution from Closely Related Impurities in Validated HPLC Methods

In a systematic study employing LC‑MSⁿ to characterise impurities in cefpodoxime proxetil commercial samples, 15 distinct impurities were resolved and identified, including 7 known and 8 previously unreported impurities [1]. Cefpodoxime Proxetil Impurity B was among the known impurities characterised and exhibited a retention behaviour distinct from both the parent drug and other specified impurities such as Impurity A (cefpodoxime acid) and the (E)‑isomer (Impurity D). Although the original publication does not tabulate individual retention times for all impurities, the validated RP‑HPLC method achieved baseline resolution of Impurity B from the active pharmaceutical ingredient and other related substances, as evidenced by the chromatographic figures provided in the manuscript. This resolution is critical because, in stability‑indicating methods, the resolution factor between the R‑ and S‑isomers of cefpodoxime proxetil has been reported to exceed 2.0 [2], and Impurity B is expected to elute with a distinct retention time due to its lower polarity conferred by the C3‑methyl substituent. In contrast, Impurity A (cefpodoxime acid), being a more polar carboxylic acid, elutes significantly earlier under typical reversed‑phase conditions (e.g., at 15.6 min in one validated method [3]).

RP-HPLC method validation Impurity separation Pharmaceutical analysis

Degradation Pathway Differentiation: C3‑Methyl Impurity vs. C3‑Methoxymethyl Degradants

Cefpodoxime Proxetil Impurity B, as a process‑related impurity bearing a C3‑methyl group, is chemically distinct from the primary degradation products generated under stress conditions. Forced degradation studies on cefpodoxime proxetil under acidic, alkaline, oxidative, thermal, and photolytic conditions predominantly yield hydrolytic degradants such as cefpodoxime acid (Impurity A) and various Δ²/Δ³‑cephalosporin isomers, with the standard drug peak well resolved from all degradation product peaks (resolution factor > 1.7) [1]. The C3‑methyl substitution in Impurity B confers greater stability against hydrolytic ring‑opening compared to the C3‑methoxymethyl‑bearing parent and its degradants, as the methoxymethyl group is more susceptible to acid‑catalysed cleavage. In contrast, in human intestinal juice at 37 °C over 24 h, cefpodoxime proxetil degrades with a half‑life of 0.18–0.98 h (diastereomer‑dependent) to Δ²‑ and Δ³‑cephalosporins, none of which correspond to the C3‑methyl impurity [2].

Forced degradation Stability‑indicating methods Cephalosporin hydrolysis

Regulatory Specification as an EP‑Listed Impurity with Defined Acceptance Criteria

Cefpodoxime Proxetil Impurity B is explicitly listed in the European Pharmacopoeia (EP) monograph for Cefpodoxime Proxetil as a specified impurity, with defined acceptance criteria that must be met for pharmaceutical product release [1]. In contrast, many process‑related impurities encountered during synthesis (e.g., synthetic intermediates or non‑specified by‑products) are not individually specified and are instead controlled under the generic 'any other impurity' threshold (≤0.10% per ICH Q3A guidelines). The EP designation of Impurity B imposes a specific identification and quantification requirement, mandating the use of a certified EP reference standard or a traceable secondary standard during analytical method validation and routine quality control [2]. Non‑EP‑listed impurities, even if structurally related (e.g., various 3‑position analogues), do not carry the same regulatory weight and cannot be used to demonstrate compliance with the EP monograph.

Pharmacopoeial compliance ANDA submission Impurity threshold

Purity Specification and Analytical Characterisation: ≥98% vs. Typical 95% for Non‑Pharmacopoeial Impurity Standards

Reputable commercial suppliers of Cefpodoxime Proxetil Impurity B provide the compound with a purity specification of ≥98% (by HPLC), accompanied by a comprehensive Certificate of Analysis (CoA) detailing characterisation data including NMR, MS, and IR spectra . In comparison, non‑pharmacopoeial impurities or generic 'research‑grade' cephalosporin analogues are frequently offered at lower purity (e.g., 95%) without full regulatory‑grade characterisation packages . The higher purity of EP Impurity B reference standards directly reduces the uncertainty in quantitative impurity determinations and ensures that the measured impurity level in a sample is not artificially inflated by impurities within the reference standard itself—a critical consideration when quantifying impurities near the ICH reporting threshold (0.05%).

Reference standard quality Purity by HPLC Certificate of Analysis

Procurement Differentiation: EP‑Traceable vs. Non‑Traceable Impurity Standards

Cefpodoxime Proxetil EP Impurity B can be procured as a certified reference standard with traceability to the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) primary standards, supplied under ISO 17034 accreditation [1]. Such traceability ensures that the assigned purity and identity are metrologically linked to the official pharmacopoeial standard, a requirement for analytical data submitted in support of ANDA, DMF, or marketing authorisation applications. In contrast, non‑traceable impurity standards—even if chemically identical—lack this formal chain of calibration and may be rejected by regulatory agencies during method validation review. Suppliers of EP Impurity B typically provide a statement of traceability and a comprehensive CoA that meets pharmacopoeial expectations, whereas generic suppliers of 'cefpodoxime impurity' may not offer this level of documentation .

Reference standard traceability ISO 17034 Pharmacopoeial compliance

Primary Application Scenarios for Cefpodoxime Proxetil Impurity B (CAS 947692-14-0) in Pharmaceutical Quality Control and R&D


Analytical Method Development and Validation for ANDA/DMF Submissions

Cefpodoxime Proxetil Impurity B is used as a primary reference standard during the development and validation of stability‑indicating HPLC or UPLC methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. Its defined structure and EP‑specified status ensure that the method can accurately identify and quantify this impurity in the presence of the active pharmaceutical ingredient and other related substances [1]. The standard's high purity (≥98%) and availability with traceability to EP primary standards enable robust validation of system suitability parameters, including resolution from adjacent peaks, relative retention time, and relative response factor.

Routine Quality Control and Batch Release Testing

In commercial pharmaceutical manufacturing, Impurity B reference standards are employed in routine QC laboratories to quantify the level of this specified impurity in cefpodoxime proxetil drug substance and finished dosage forms. Compliance with the EP monograph acceptance criteria for Impurity B [1] requires the use of a qualified reference standard with known purity and identity. The standard is used to prepare calibration solutions for external standard quantification or to determine relative response factors for area‑normalisation methods, ensuring that each batch meets regulatory specifications prior to release.

Forced Degradation Studies and Impurity Fate Mapping

Although Impurity B is primarily a process‑related impurity rather than a degradation product [1], its reference standard is nonetheless valuable in forced degradation studies to confirm that it is not generated under stress conditions (acid, base, heat, light, oxidation). By spiking Impurity B into stressed samples, analysts can verify that the impurity peak does not co‑elute with any newly formed degradation products, thereby validating the specificity of the stability‑indicating method . This application is essential for establishing that the impurity profile of the drug product is fully characterised and controlled.

Reference Standard for LC‑MS/MS Identification of Unknown Impurities

In impurity profiling studies using liquid chromatography coupled with tandem mass spectrometry (LC‑MS/MS), Cefpodoxime Proxetil Impurity B serves as a characterised comparator to aid in the structural elucidation of novel or unknown impurities detected in commercial samples [1]. Its known fragmentation pattern (derived from the C3‑methyl cephalosporin core) provides a reference MS² spectrum that can be compared with the spectra of uncharacterised peaks, facilitating the assignment of plausible structures and supporting the comprehensive impurity characterisation required for regulatory submissions .

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